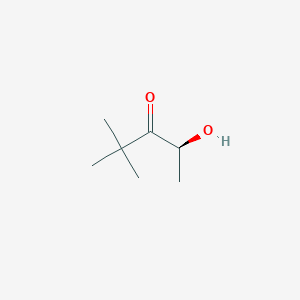

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one

説明

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one is a chiral ketone-alcohol hybrid with a stereogenic center at the C4 position (S-configuration). Its structure features a hydroxyl group at C4, a ketone at C3, and two methyl groups at C2, resulting in a branched aliphatic chain. For instance, (S)-configured hydroxy-lactones and ketones, such as those isolated from marine organisms and fungi, exhibit similar stereochemical properties, as confirmed by specific rotation and NMR spectral analysis .

特性

CAS番号 |

129215-75-4 |

|---|---|

分子式 |

C7H14O2 |

分子量 |

130.18 g/mol |

IUPAC名 |

(4S)-4-hydroxy-2,2-dimethylpentan-3-one |

InChI |

InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 |

InChIキー |

CLDPAGCOQSJLSP-YFKPBYRVSA-N |

SMILES |

CC(C(=O)C(C)(C)C)O |

異性体SMILES |

C[C@@H](C(=O)C(C)(C)C)O |

正規SMILES |

CC(C(=O)C(C)(C)C)O |

同義語 |

3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural Similarities :

- Shares the (S)-configuration at C4.

- Contains hydroxyl and carbonyl functional groups, though arranged in a cyclic lactone (γ-lactone) system.

Key Differences :

- The lactone structure introduces rigidity, altering solubility and reactivity compared to the acyclic (4S)-4-Hydroxy-2,2-dimethylpentan-3-one.

- Molecular weight and branching differ due to the pentyl substituent and lactone ring.

Research Findings :

- Isolated from fungal fruiting bodies, this lactone demonstrates bioactivity linked to its stereochemistry, as evidenced by specific rotation ([α]D) and Cotton effects in circular dichroism (CD) spectra .

4-Hydroxy-4-methylpentan-2-one

Structural Similarities :

- Contains hydroxyl and ketone groups.

- Branched aliphatic chain with methyl substituents.

Key Differences :

- Hydroxyl and ketone groups are positioned at C4 and C2, respectively, making it a positional isomer.

- Lacks chiral centers due to symmetry at C4.

Functional Impact :

- The non-chiral nature reduces stereochemical complexity, affecting its interaction with biological targets compared to the (4S)-configured compound .

1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one

Structural Similarities :

- Features hydroxyl and ketone groups at analogous positions (C1 and C3).

Key Differences :

- Bulky diphenyl groups at C2 increase steric hindrance, reducing solubility in polar solvents.

- The extended aromatic system shifts UV-Vis absorption maxima, as seen in derivatives like this compound (CAS: 89867-89-0) .

2-Hydroxypentan-3-one

Structural Similarities :

- Contains hydroxyl and ketone groups on a pentane backbone.

Key Differences :

- Hydroxyl group at C2 instead of C4.

Data Table: Comparative Analysis of Key Compounds

Critical Notes on Comparative Analysis

Stereochemical Influence: The (4S)-configuration in the target compound enhances its bioactivity and enantioselectivity in catalysis, unlike non-chiral analogs like 4-Hydroxy-4-methylpentan-2-one .

Structural Rigidity vs. Flexibility : Cyclic lactones (e.g., γ-lactone) exhibit restricted rotation, influencing their binding affinity in biological systems compared to acyclic ketone-alcohols .

Solubility and Reactivity : Bulky substituents (e.g., diphenyl groups) decrease polarity, limiting aqueous solubility but enhancing lipid membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。